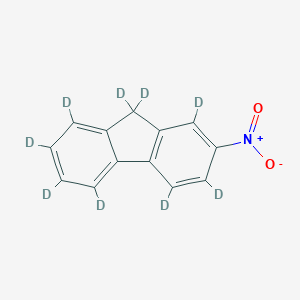

2-Nitrofluorene-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Nitrofluorene-d9, also known as this compound, is a useful research compound. Its molecular formula is C13H9NO2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Environmental Monitoring

2-Nitrofluorene and its derivatives are commonly studied for their environmental presence and impact. Notably, voltammetric methods using mercury meniscus modified silver solid amalgam electrodes (m-AgSAE) have been developed to determine the presence of genotoxic nitro compounds, including 2-nitrofluorene, in drinking and river waters. These methods offer high sensitivity and practical applicability for environmental monitoring, with detection limits in the nanomolar range (Vyskočil et al., 2010).

Understanding Molecular Dynamics

Studies on 2-nitrofluorene derivatives provide insight into the complex dynamics of molecular structures. For instance, research on 2-amino-7-nitrofluorene (ANF) and 2-dimethylamino-7-nitrofluorene (DMANF) has revealed their relaxation dynamics in different solvents, highlighting the twisting motion of the nitro group without further charge transfer. This research is crucial for understanding the behavior of these compounds at a molecular level (Mondal et al., 2007).

Applications in Organic Electronics

Nitrofluorene derivatives have potential applications in organic electronics. Research has shown that fluorenone derivatives functionalized with nitro groups exhibit n-type semiconducting behavior, offering good air-stability and tunability of energy levels. This opens up possibilities for their use in thin-film field-effect transistors and highlights the potential of NO2 functionalization in organic electronics (Niazi et al., 2020).

Analytical Chemistry Techniques

2-Nitrofluorene-d9 is also significant in analytical chemistry for the quantitative analysis of nitro-polycyclic aromatic hydrocarbons in environmental samples. Techniques utilizing graphene as a matrix in MALDI-TOF MS have been developed, demonstrating good linearity, recoveries, and precision for detecting nitro-PAHs, including 2-nitrofluorene, in PM2.5 samples. This method provides a fast, simple, and eco-friendly approach for determining nitro-PAHs in complex matrices (Ma et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Nitrofluorene-d9, a nitrated polycyclic aromatic hydrocarbon , primarily targets the cytochrome P450 enzymes, specifically P450IA1 and P450IIB1 . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

The compound interacts with its targets, the cytochrome P450 enzymes, to undergo metabolic transformations. A constitutive enzyme, most likely cytochrome P450IIB1, catalyzes metabolic attack on this compound with high preference for the 9-position. A β-naphthoflavone (BNF)-inducible microsomal enzyme, most likely cytochrome P450IA1, catalyzes hydroxylation of this compound both in the 9-position and in other positions .

Biochemical Pathways

The metabolism of this compound involves various biochemical pathways. The compound is metabolized by both constitutive and inducible microsomal rat lung enzymes . The formation of the monohydroxylated metabolite X-OHNF is a significant part of these pathways .

Pharmacokinetics

The absorption, metabolism, and DNA binding of this compound were studied in isolated, perfused, and ventilated rat lungs and in lung microsomal incubations . The clearance of this compound increased significantly in the isolated, perfused, and ventilated lungs after BNF dosage . As a result, the mean residence time (MRT) for this compound decreased .

Result of Action

The irreversible binding of this compound metabolites to DNA increased 2-fold after treatment with BNF when this compound was dosed to the lung perfusion buffer . This suggests that the compound may have genotoxic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a by-product of combustion , suggesting that its presence and effects may be more pronounced in environments with high levels of combustion by-products. Furthermore, the compound is listed as an IARC Group 2B carcinogen , indicating it is possibly carcinogenic to humans, which may be influenced by environmental exposure levels.

Análisis Bioquímico

Biochemical Properties

It is known that 2-Nitrofluorene, a related compound, can be metabolized by enzymes such as cytochrome P450IIB1 and cytochrome P450IA1 . These enzymes catalyze the metabolic attack on 2-Nitrofluorene, with a high preference for the 9-position . It is plausible that 2-Nitrofluorene-d9 may interact with similar enzymes and undergo similar biochemical reactions.

Cellular Effects

Studies on 2-Nitrofluorene have shown that it can generate bulky arylamine-dG adducts in epigenetic sequence contexts . These adducts adopt a sequence-dependent mix of two significant conformers: major groove binding (B) and base-displaced stacked (S) . It is possible that this compound may have similar effects on cells.

Molecular Mechanism

Studies on 2-Nitrofluorene suggest that it can be activated by human cytochrome P450 1A1 through two elementary processes: electrophilic addition or hydrogen abstraction, and epoxidation or NIH shift or proton shuttle . The major epoxidation products identified were 6,7-epoxide-2-nitrofluorene and 7,8-epoxide-2-nitrofluorene . These epoxides are unstable and can react with hydrated hydrogen ions and hydroxyls to produce endocrine disrupter 7-hydroxy-2-nitrofluorene .

Temporal Effects in Laboratory Settings

Studies on 2-Nitrofluorene have shown that upon ∼330 nm irradiation to the first bright state (1ππ*), the 2-Nitrofluorene system can decay to triplet excited states via rapid intersystem crossing (ISC) processes .

Dosage Effects in Animal Models

Studies on 2-Nitrofluorene have shown that absorption, metabolism, and DNA binding of 2-Nitrofluorene were studied in isolated, perfused and ventilated rat lungs and in lung microsomal incubations .

Metabolic Pathways

Studies on 2-Nitrofluorene have shown that it can be metabolized by both constitutive and inducible microsomal rat lung enzymes .

Propiedades

IUPAC Name |

1,2,3,4,5,6,8,9,9-nonadeuterio-7-nitrofluorene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2/i1D,2D,3D,4D,5D,6D,7D2,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOHWECQTFIEIX-MFNUZUOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)